molecular formula C18H22N2O3 B11403229 2-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

2-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11403229
M. Wt: 314.4 g/mol
InChI Key: ZDOADXPOOFCUIW-UHFFFAOYSA-N
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Description

    is a compound with the following chemical structure:

    2-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3C18​H22​N2​O3​

    .
  • It belongs to the class of benzoxazoles and contains a butoxy group (C4H9O) attached to the nitrogen atom.
  • The compound’s systematic name is N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-butoxybenzamide .
  • Its molecular weight is approximately 314.38 g/mol .
  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for further studies in organic synthesis and heterocyclic chemistry.

      Biology and Medicine: Investigating its biological activity, such as its potential as an anticancer agent, is crucial.

      Industry: Its applications in materials science or drug development warrant exploration.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C18H22N2O3

    Molecular Weight

    314.4 g/mol

    IUPAC Name

    2-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

    InChI

    InChI=1S/C18H22N2O3/c1-2-3-12-22-16-11-7-5-9-14(16)17(21)19-18-13-8-4-6-10-15(13)20-23-18/h5,7,9,11H,2-4,6,8,10,12H2,1H3,(H,19,21)

    InChI Key

    ZDOADXPOOFCUIW-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=CC=CC=C1C(=O)NC2=C3CCCCC3=NO2

    Origin of Product

    United States

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